molecular formula C44H58S6Sn2 B3027973 (4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) CAS No. 1444200-40-1

(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

Cat. No.: B3027973
CAS No.: 1444200-40-1
M. Wt: 1016.8 g/mol
InChI Key: OBJGKIDTANNASL-UHFFFAOYSA-N
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Description

The compound (4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organic molecule with the molecular formula C44H58S6Sn2 . It has been used for the synthesis of small molecules and low band gap polymer semiconductors such as PTB7, PCE10, and PBDB-T for OFETs, OLED, PLED, OPV applications .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 1016.8 g/mol . It is a semiconducting polymer with a narrow band gap of 1.59 eV and an absorption peak at 780 nm .

Scientific Research Applications

Organic Photovoltaic Cells

A primary application of this compound is in the field of organic photovoltaic cells (OPVs). The compound has been utilized in various studies focusing on the design and synthesis of low bandgap semiconducting polymers. These polymers demonstrate promising properties for high-performance single and tandem organic photovoltaic cells. For instance, Kim et al. (2014) synthesized a polymer comprising bis(2-ethylhexylthieno[3,2-b]thiophenylbenzo[1,2-b:4,5-b']dithiophene (TTBDT) and other elements, resulting in a polymer with a high hole mobility, indicating its potential in OPV applications (Kim et al., 2014).

Solar Cell Efficiency

The efficiency of polymer solar cells (PSCs) using this compound has been extensively studied. In particular, copolymers based on benzo[1,2-b:4,5-b']dithiophene have been synthesized and used as donor materials in PSCs. Oh et al. (2015) investigated the optical, electrochemical, and photovoltaic properties of these copolymers, highlighting their influence on the band gap and photovoltaic properties. Their findings showed power conversion efficiencies in the range of 1.46 - 2.05% under specific conditions, demonstrating the compound's role in enhancing solar cell efficiency (Oh et al., 2015).

Excited-State Dynamics in Solution

The excited-state dynamics of temperature-dependent aggregation copolymers in solution is another significant area of research. Ran et al. (2022) studied the copolymer Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene)-co-(1,3-di(5-thiophene-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione)], focusing on its temperature-dependent aggregation properties. This research is pivotal in understanding the aggregation behavior and its impact on film crystallinity and morphology, crucial for the optimization of organic solar cells (Ran et al., 2022).

Donor-Acceptor Conjugated Polymers

The compound is also vital in the synthesis of donor-acceptor conjugated polymers. Studies like Sylvianti et al. (2018) explored electron acceptor-donor-acceptor type oligomers using this compound as an electron-donating material. This research contributes to the development of efficient organic solar cells (OSCs) by influencing the energy level and band gap of the resulting polymers, impacting their photovoltaic performance (Sylvianti et al., 2018).

Near-Infrared-Absorbing Organic Solar Cells

In the context of near-infrared-absorbing OSCs, polymers incorporating this compound have shown potential. Tamilavan et al. (2019) developed a ternary polymer using this compound for visible and near-infrared (NIR)-absorbing OSCs. Their findings highlight the compound's ability to enable polymers to exhibit good complementary absorption with various acceptors, crucial for enhancing solar cell efficiency (Tamilavan et al., 2019).

Future Directions

The compound has been used in the synthesis of small molecules and low band gap polymer semiconductors for various applications . A study reports a sulfide oxidation tuning approach in this compound for constructing a series of sulfone-based dual acceptor copolymers, demonstrating potential for further development .

Properties

IUPAC Name

[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40S6.6CH3.2Sn/c1-5-9-11-23(7-3)17-25-19-29-31(41-25)21-33(43-29)35-27-13-15-40-38(27)36(28-14-16-39-37(28)35)34-22-32-30(44-34)20-26(42-32)18-24(8-4)12-10-6-2;;;;;;;;/h13-14,19-24H,5-12,17-18H2,1-4H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJGKIDTANNASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC2=C(S1)C=C(S2)C3=C4C=C(SC4=C(C5=C3SC(=C5)[Sn](C)(C)C)C6=CC7=C(S6)C=C(S7)CC(CC)CCCC)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H58S6Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1444200-40-1
Record name [4,8-Bis[5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis(trimethylstannane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)
Reactant of Route 2
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(4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)

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